N'-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research suggests that hydrazone derivatives, including this compound, may have anticancer properties.
Industry: It can be used in the synthesis of other organic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may interfere with the function of metalloproteins in microorganisms, leading to antimicrobial effects. Additionally, its hydrazone group can participate in redox reactions, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]-4-hydroxybenzohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the hydroxy group increases its reactivity in various chemical reactions.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15-9-3-12(4-10-15)11-17-18-16(20)13-5-7-14(19)8-6-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
CADQIMIJVVDWMQ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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